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N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide
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Overview
Description
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by the presence of a benzene ring fused to a thiadiazole ring, with a sulfonamide group attached at the 5-position and diethyl groups attached to the nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-5-sulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the diethyl and sulfonamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: A precursor in the synthesis of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethyl groups and the sulfonamide moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-3-13(4-2)17(14,15)8-5-6-9-10(7-8)12-16-11-9/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWVMPEYPUYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NSN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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